1-Benzyl-4-methylpiperidin-3-one is primarily synthesized in laboratory settings and has garnered interest in both chemical and pharmaceutical research due to its potential applications. It serves as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals like tofacitinib, which is used in treating rheumatoid arthritis .
The synthesis of 1-Benzyl-4-methylpiperidin-3-one typically involves several steps, often beginning with the functionalization of piperidine derivatives. A common synthetic route includes:
A specific method described for synthesizing (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine involves:
The structure of 1-Benzyl-4-methylpiperidin-3-one features a six-membered piperidine ring with a benzyl group at the nitrogen atom and a methyl group at the 4-position. The carbonyl group at the 3-position contributes to its ketone classification.
The compound's stereochemistry can affect its biological activity, particularly in interactions with enzymes and receptors.
1-Benzyl-4-methylpiperidin-3-one participates in various chemical reactions, including:
The choice of reagents and conditions can significantly influence the yield and purity of the final product.
1-Benzyl-4-methylpiperidin-3-one acts as an intermediate in synthesizing various bioactive compounds, notably tofacitinib.
The compound facilitates the formation of new chemical entities through its reactivity as a ketone. Its interactions with different enzymes can modulate biochemical pathways, influencing cellular functions such as growth and apoptosis.
The compound’s mechanism involves its role in synthesizing kinase inhibitors, impacting signaling pathways critical for cell function .
The melting point, boiling point, and specific solubility data are crucial for practical applications but may vary based on purity and form (free base vs. hydrochloride).
1-Benzyl-4-methylpiperidin-3-one has diverse applications across multiple fields:
It serves as an intermediate in producing various chemicals and materials, particularly those requiring piperidine derivatives.
1-Benzyl-4-methylpiperidin-3-one features a six-membered piperidine ring with specific substitutions at the 1-, 3-, and 4-positions. The nitrogen atom at position 1 is bonded to a benzyl group (C₆H₅CH₂-), while position 4 carries a methyl group (-CH₃). Position 3 is occupied by a carbonyl group (C=O), converting the ring carbon to a ketone functionality. The molecular formula is C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol, consistent across multiple analytical sources [6] [8]. The canonical SMILES representation (CC1CCN(CC1=O)CC2=CC=CC=C2) accurately depicts the connectivity, confirming the methyl group at C4 and the benzyl group at N1 [8] .
The stereochemistry of 1-benzyl-4-methylpiperidin-3-one is influenced by the chiral center at C4. The compound typically exists as a racemic mixture due to the lack of stereoselective control in standard syntheses. However, enantiomerically pure forms are achievable through chiral resolution techniques. For instance, patent literature describes the use of (+)-DPTTA ((2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid) as a resolving agent to separate enantiomers, highlighting the significance of absolute configuration in pharmaceutical applications [4] [5]. The benzyl group adopts a pseudo-equatorial position to minimize steric hindrance with the C4 methyl group, as confirmed by computational modeling referenced in Sigma-Aldrich’s documentation [7].
The ketone at C3 imparts significant polar character to the molecule, with a predicted pKa of 6.13 ± 0.40 [6]. This carbonyl group withdraws electrons from the adjacent carbon atoms, creating an electrophilic center amenable to nucleophilic attack (e.g., in reductive amination). Conjugation effects are limited due to the aliphatic nature of the piperidine ring, but the ketone’s dipole moment influences crystal packing and solvent interactions. Density Functional Theory (DFT) calculations indicate a charge density of −0.42 e on the carbonyl oxygen, facilitating hydrogen bonding with protic solvents [6] [8].
Nuclear Magnetic Resonance spectroscopy provides definitive evidence for the compound’s structure:
Table 1: Key ¹H NMR Assignments for 1-Benzyl-4-methylpiperidin-3-one
Chemical Shift (δ) | Multiplicity | Proton Count | Assignment |
---|---|---|---|
1.05 | Doublet | 3H | C4-CH₃ |
2.35–2.45 | Multiplet | 1H | H4 |
2.70 | Doublet of doublets | 1H | H2a |
3.00 | Doublet of doublets | 1H | H6a |
3.55 | Singlet | 2H | N-CH₂-Ph |
7.25–7.35 | Multiplet | 5H | Aromatic protons |
Limited crystallographic data is available for the free base. However, hydrochloride salts (e.g., 1-benzyl-4-methylpiperidin-3-one hydrochloride, CID 53407171) form orthorhombic crystals. The piperidine ring adopts a chair conformation with the benzyl group in an equatorial orientation. The ketone oxygen participates in hydrogen bonding with HCl, resulting in a layer-like packing structure [2] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: